molecular formula C33H50F3N13O16 B6295329 Q-Peptide Trifluoroacetate CAS No. 1361235-89-3

Q-Peptide Trifluoroacetate

Cat. No.: B6295329
CAS No.: 1361235-89-3
M. Wt: 941.8 g/mol
InChI Key: USQQELBKWGETNJ-FBYJGKMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Q-Peptide Trifluoroacetate is a synthetic peptide compound that includes trifluoroacetic acid as a counterion. Trifluoroacetic acid is commonly used in peptide synthesis due to its strong acidity and ability to facilitate the release of synthesized peptides from solid-phase resins . This compound is known for its stability and effectiveness in various biological and chemical applications.

Mechanism of Action

Target of Action

The primary target of Q-Peptide Trifluoroacetate, specifically Pentapeptide-34 Trifluoroacetate, is the Trans-prenyltransferase enzyme . This enzyme is responsible for the reaction between the quinone nucleus and farnesyl pyrophosphate . It plays a crucial role in the production of Coenzyme Q10 , which is present in dermal cells .

Mode of Action

Pentapeptide-34 Trifluoroacetate promotes the synthesis and activity of the Trans-prenyltransferase enzyme, thereby boosting the production of Coenzyme Q10 . This compound is a synthetic peptide with the sequence Ala-Val-Leu-Ala-Gly-TFA .

Biochemical Pathways

The action of this compound affects the biochemical pathway related to the production of Coenzyme Q10 . By promoting the activity of the Trans-prenyltransferase enzyme, it enhances the synthesis of Coenzyme Q10, which is essential for stimulating ATP (cellular energy molecules) production and protecting cells from oxidative damage .

Pharmacokinetics

Trifluoroacetic acid (TFA), a component of this compound, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is also used during reversed-phase HPLC purification of peptides . The presence of TFA, along with acetate and fluoride, may impact the bioavailability of the compound .

Result of Action

The action of this compound results in a significant improvement in cell protection against oxidative damage . It promotes intracellular ATP production, thereby energizing dermal cells and boosting their functions . This leads to an improvement in the renewal rate, activity, and vitality of the cells . Additionally, it enhances the cells’ natural protective mechanisms, fighting against free radicals, oxidative stress, and premature aging .

Action Environment

The presence of TFA in the environment can arise from natural processes and the decomposition of environmental chemicals . This environmental presence of TFA may result in human exposures , potentially influencing the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Q-Peptide Trifluoroacetate is typically synthesized using solid-phase peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is used to cleave the peptide from the resin and to remove protecting groups from the amino acids . The reaction conditions often include the use of dichloromethane as a solvent and tertiary amines for neutralization .

Industrial Production Methods

In industrial settings, this compound is produced using automated peptide synthesizers that allow for precise control over the synthesis process. The use of trifluoroacetic acid ensures high purity and yield of the final peptide product. The peptide is then purified using high-performance liquid chromatography, where trifluoroacetic acid acts as an ion-pairing reagent to improve peak shapes and separation efficiency .

Chemical Reactions Analysis

Types of Reactions

Q-Peptide Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds, alkylated or acylated amino acid residues, and peptides with enhanced stability or activity .

Scientific Research Applications

Q-Peptide Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based vaccines.

    Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Q-Peptide Trifluoroacetate is unique due to its incorporation of trifluoroacetic acid, which provides strong acidity and stability. This makes it particularly suitable for applications requiring high purity and stability, such as in pharmaceutical research and development .

Properties

IUPAC Name

(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N13O14.C2HF3O2/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58;3-2(4,5)1(6)7/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37);(H,6,7)/t15-,16-,17-,18-,19-,20-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQQELBKWGETNJ-FBYJGKMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50F3N13O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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